![molecular formula C18H18N2O B2396682 8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile CAS No. 2411241-03-5](/img/structure/B2396682.png)
8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile is a complex organic compound that features a naphthalene core substituted with an aziridine ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while reduction of the nitrile group can yield primary amines.
Applications De Recherche Scientifique
8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The aziridine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler compound with a three-membered ring containing nitrogen.
Naphthalene-2-carbonitrile: A compound with a naphthalene core and a nitrile group.
Cyclopropylmethylamine: A compound with a cyclopropylmethyl group attached to an amine.
Uniqueness
8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile is unique due to the combination of its structural features, including the aziridine ring, cyclopropylmethyl group, and naphthalene core. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.
Propriétés
IUPAC Name |
8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-9-14-6-7-15-2-1-3-18(17(15)8-14)21-12-16-11-20(16)10-13-4-5-13/h1-3,6-8,13,16H,4-5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHHENNRYFSVBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC4=C3C=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2396599.png)
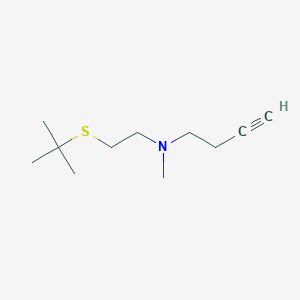
![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)
![N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2396603.png)
![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)
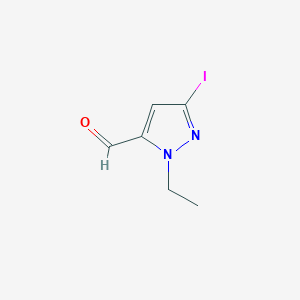
![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)
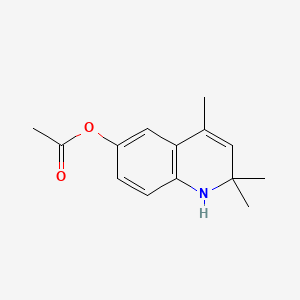
![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
![N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2396615.png)
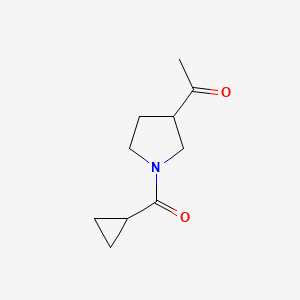
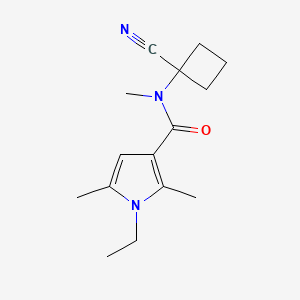
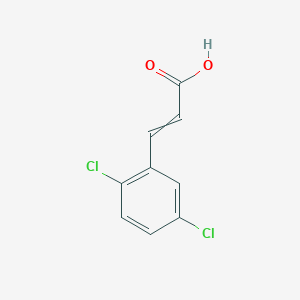
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-tert-butylbenzoate](/img/structure/B2396621.png)
